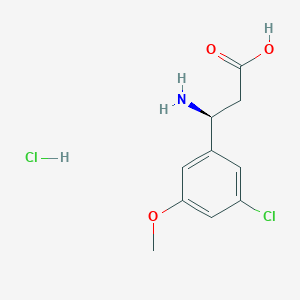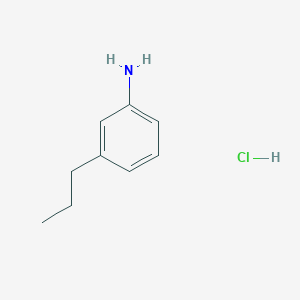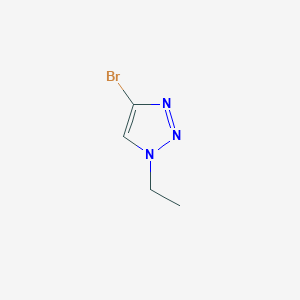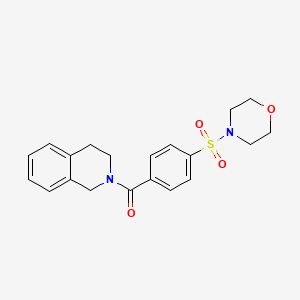![molecular formula C14H11Cl2NO2 B2766527 2-[(2,6-Dichlorobenzyl)amino]benzoic acid CAS No. 451498-52-5](/img/structure/B2766527.png)
2-[(2,6-Dichlorobenzyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2,6-Dichlorobenzyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H11Cl2NO2 . It has an average mass of 296.149 Da and a monoisotopic mass of 295.016693 Da . It is also known by its IUPAC name, "Benzoic acid, 2-[[ (2,6-dichlorophenyl)methyl]amino]-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed in 3D using specific software .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 460.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 76.0±3.0 kJ/mol and a flash point of 232.5±27.3 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Polymorphism and Co-crystal Salt Formation
2-[(2,6-Dichlorophenyl)amino]benzoic acid (2-DCABA) is explored for its potential as a non-steroidal anti-inflammatory drug through studies on polymorphism and co-crystal salt formation. This research highlights the significance of double Cl-CH3 exchange in synthesizing analogs and investigating their structural variations and potential pharmaceutical applications Zhoujin et al., 2022.
Fluorescence Probes for Reactive Oxygen Species Detection
Innovative fluorescence probes designed for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals (·OH) and reactive intermediates of peroxidase showcase the utility of 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its amino derivative. These probes demonstrate selective and dose-dependent fluorescence upon interaction with hROS, offering tools for biological and chemical applications Setsukinai et al., 2003.
Antiparasitic Properties Against Leishmania Infantum and Trichomonas Vaginalis
Studies on anthranilic acid derivatives, including 2-[(2-chloro-benzothiazol-6-yl) amino] benzoic acid, reveal significant antiproliferative activity against parasites, demonstrating the chemical structure's critical role in antiparasitic properties. This research contributes to the understanding of novel treatments for parasitic infections Delmas et al., 2002.
Applications in Food and Pharmaceutical Industries
Benzoic acid and its derivatives, including 2-[(2,6-Dichlorobenzyl)amino]benzoic acid, are highlighted for their roles as naturally occurring compounds in foods and as additives. Their widespread use as antibacterial and antifungal preservatives raises discussions on human exposure, metabolism, and potential public health concerns, stressing the importance of understanding these compounds in various industries del Olmo et al., 2017.
Antibacterial Activity of Schiff Bases
Research into Schiff bases derived from 4-aminobenzoic acid, including compounds related to this compound, showcases their potential as antibacterial agents against medically important bacterial strains. This study underscores the relevance of molecular structure and solvent use in determining antibacterial activity Parekh et al., 2005.
Mécanisme D'action
Target of Action
It is synthesized as a potential non-steroidal anti-inflammatory drug , suggesting that it may target enzymes involved in inflammation, such as cyclooxygenases.
Mode of Action
As a potential non-steroidal anti-inflammatory drug , it might inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and other mediators of inflammation.
Biochemical Pathways
As a potential non-steroidal anti-inflammatory drug , it might impact the arachidonic acid pathway, which is responsible for the production of inflammatory mediators.
Result of Action
As a potential non-steroidal anti-inflammatory drug , it might reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators.
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-5-3-6-12(16)10(11)8-17-13-7-2-1-4-9(13)14(18)19/h1-7,17H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESFMASNMKEFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)
![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)

![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)


![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)